![molecular formula C9H12BClO2 B7954664 [3-(3-Chlorophenyl)propyl]boronic acid](/img/structure/B7954664.png)
[3-(3-Chlorophenyl)propyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Chlorophenyl)propyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a chlorophenyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing [3-(3-Chlorophenyl)propyl]boronic acid involves the hydroboration of alkenes or alkynes, followed by oxidation. The addition of a boron-hydrogen bond over an unsaturated bond is typically rapid and proceeds with high selectivity . Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: [3-(3-Chlorophenyl)propyl]boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Particularly in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or alcoholic solvents.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(3-Chlorophenyl)propyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism by which [3-(3-Chlorophenyl)propyl]boronic acid exerts its effects typically involves the formation of a boronate ester with diols or other nucleophiles. This interaction can inhibit enzymes by blocking their active sites or altering their conformation . In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 3-Chlorophenylboronic acid
- 3-Chlorobenzeneboronic acid
- m-Chlorobenzeneboronic acid
Comparison: While [3-(3-Chlorophenyl)propyl]boronic acid shares similarities with other chlorophenylboronic acids, its unique propyl chain provides distinct reactivity and steric properties. This makes it particularly useful in forming more complex molecular architectures and in applications requiring specific spatial arrangements .
Properties
IUPAC Name |
3-(3-chlorophenyl)propylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,12-13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQNTVCYIXPYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC(=CC=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
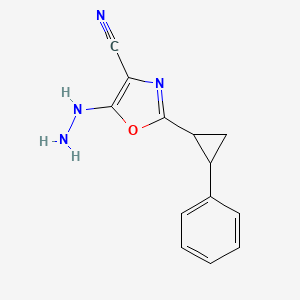
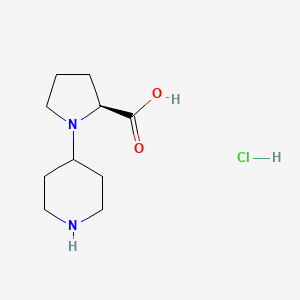
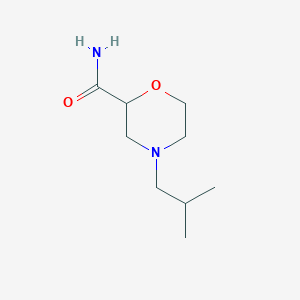
![4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride](/img/structure/B7954601.png)
![[3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
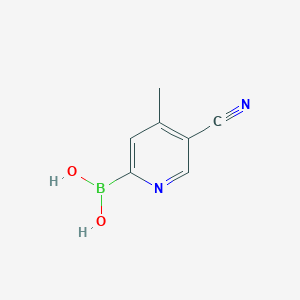
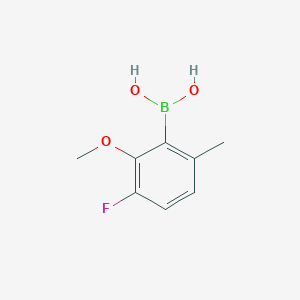
![[2-(4-Methylphenoxy)ethyl]boronic acid](/img/structure/B7954645.png)
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)
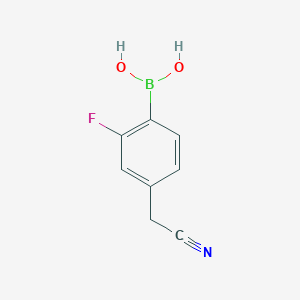
![[(4-Cyano-2-fluorophenyl)methyl]boronic acid](/img/structure/B7954652.png)
![{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid](/img/structure/B7954672.png)
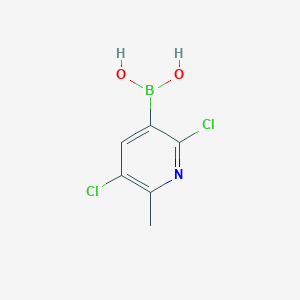
![{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B7954681.png)
